m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE
Overview
Description
M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is a chemical compound with the molecular formula C10H13F3O3Si. It is primarily used for research and development .
Chemical Reactions Analysis
The hydrolysis kinetics of similar methoxysilane coupling agents have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The reactions were found to be second-order, and both temperature and acidity could promote the hydrolysis reactions .Scientific Research Applications
Synthesis and Characterization of Novel Polymers
- Silsesquioxane prepolymers bearing phenyl and methacryloxypropyl groups have been synthesized via cohydrolysis of phenyltrimethoxysilane (PTMS) and (3-methacryloxy)propyltrimethoxysilane (MPTMS), indicating the potential for creating materials with tailored properties (Valencia et al., 2007).
- Polymeric organosilicon systems have been developed, such as poly[(ethoxysilylene)phenylenes], showcasing the versatile applications of organotrialkoxysilanes in high-performance polymers (Ohshita et al., 1997).
Chemical Functionalization and Surface Modification
- Trifluoromethylation of aryl iodides using Cu(I)-diamine complexes highlights the role of trifluoromethylsilanes in introducing trifluoromethyl groups to aromatic compounds, enhancing their chemical diversity (Oishi et al., 2009).
- A copper-mediated method has been developed for the oxidative trifluoromethylation of aryl- and alkenylboronic acids with (trifluoromethyl)trimethylsilane, facilitating the synthesis of trifluoromethylated arenes and alkenes (Chu & Qing, 2010).
Materials Science and Engineering
- The preparation of 3,3,3-trifluoropropyl functionalized hydrophobic mesoporous silica demonstrates the utility of trifluoropropyltrimethoxysilane in enhancing the adsorption properties of materials for environmental applications (Diao et al., 2017).
- Superhydrophobic and oleophobic surfaces have been fabricated using silica nanoparticles modified by silanes and environmentally friendly fluorinated chemicals, showcasing advancements in materials with specific wetting properties (Cai et al., 2018).
Safety and Hazards
Future Directions
The trifluoromethyl group, which is part of m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE, is increasingly being used in the development of new pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Properties
IUPAC Name |
trimethoxy-[3-(trifluoromethyl)phenyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDTRFIITZSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625762 | |
Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53883-59-3 | |
Record name | Trimethoxy[3-(trifluoromethyl)phenyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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